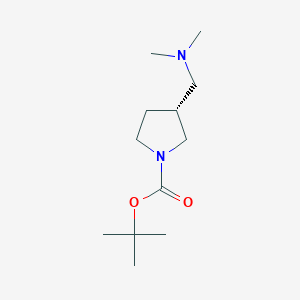
(R)-1-Boc-3-((diméthylamino)méthyl)pyrrolidine
Vue d'ensemble
Description
®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a five-membered saturated ring with one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to shield reactive functional groups. This compound has attracted interest due to its potential biological activity and synthetic versatility .
Synthesis Analysis
The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can involve several strategies. One approach is the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereochemistry of the carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine consists of a pyrrolidine ring with a Boc group attached to one of the nitrogen atoms. The spatial orientation of substituents around the stereogenic carbons impacts its biological activity .Chemical Reactions Analysis
®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Its reactivity depends on the Boc group and the pyrrolidine ring .Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyrrolidine ont été trouvés pour avoir une activité antimicrobienne significative . Ils peuvent être utilisés dans le développement de nouveaux médicaments pour combattre diverses infections bactériennes et fongiques .
Activité anticancéreuse
Les dérivés de la pyrrolidine ont également été trouvés pour avoir des propriétés anticancéreuses . Ils peuvent inhiber la croissance des cellules cancéreuses et pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .
Activité anti-inflammatoire
Ces composés ont été trouvés pour avoir des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation .
Activité anticonvulsivante
Les dérivés de la pyrrolidine ont été trouvés pour avoir des propriétés anticonvulsivantes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements pour des affections comme l’épilepsie .
Inhibition de la cholinestérase
Les dérivés de la pyrrolidine ont été trouvés pour inhiber la cholinestérase . Cela pourrait les rendre utiles dans le traitement d’affections comme la maladie d’Alzheimer .
Inhibition de l’anhydrase carbonique
Ces composés ont été trouvés pour inhiber l’anhydrase carbonique . Cela pourrait potentiellement les rendre utiles dans le traitement d’affections comme le glaucome .
Activité antidépressive
Les dérivés de la pyrrolidin-2-one, qui sont liés aux dérivés de la pyrrolidine, ont été trouvés pour avoir une activité antidépressive . Cela pourrait potentiellement les rendre utiles dans le traitement d’affections comme la dépression .
Activité anti-VHC
Les dérivés de la pyrrolidin-2-one ont également été trouvés pour avoir une activité anti-VHC (virus de l’hépatite C) . Cela pourrait potentiellement les rendre utiles dans le traitement de l’hépatite C .
Safety and Hazards
As with any chemical compound, safety precautions should be taken during handling and synthesis. Consult safety data sheets and follow proper laboratory protocols. ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may have specific hazards associated with its reactivity and toxicity .
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja, and Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Curr Chem (Cham). 2021; 379(5):34. Read more : Sigma-Aldrich. “(3R)-N,N-Dimethyl-3-pyrrolidinamine.” Link
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
®-1-Boc-3-((dimethylamino)methyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in amination reactions, such as cytochrome P450 enzymes, which catalyze the hydroxylation of the pyrrolidine ring . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can form complexes with proteins through hydrogen bonding and hydrophobic interactions, influencing their stability and function.
Cellular Effects
The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine on cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling . Furthermore, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.
Molecular Mechanism
At the molecular level, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has demonstrated sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. For example, it can undergo enzymatic deprotection to remove the Boc group, followed by further metabolic processing . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can accumulate in certain cellular compartments, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcriptional machinery and modulate gene expression. Alternatively, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may be targeted to the mitochondria, influencing cellular energy metabolism and apoptotic pathways.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCKPUIJBZBQS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647517 | |
| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859027-48-8 | |
| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


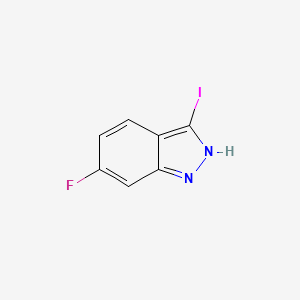
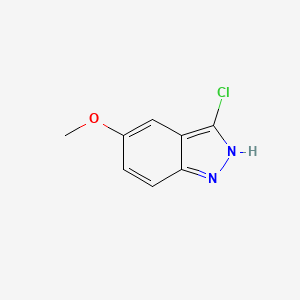
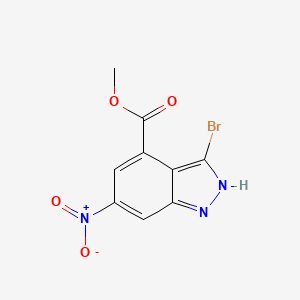
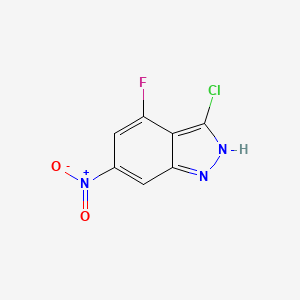


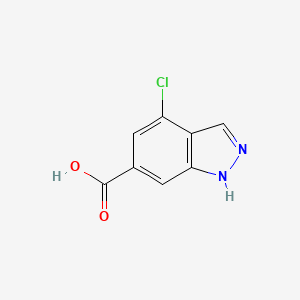
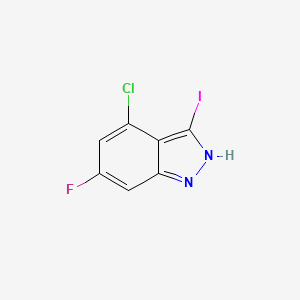

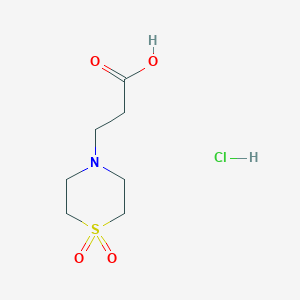


![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

